![molecular formula C17H13ClF2N2OS B2471218 [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone CAS No. 851808-25-8](/img/structure/B2471218.png)
[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, Fourier Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), mass spectra, and element analysis .Scientific Research Applications
Synthesis and Structural Characterization
A significant portion of the research revolves around the synthesis and structural characterization of related compounds. For instance, novel N-phenylpyrazolyl aryl methanones derivatives, showcasing herbicidal and insecticidal activities, have been developed through multi-step reactions, highlighting the diverse potential applications of such compounds in agriculture and pest control (Wang et al., 2015). Similarly, the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement indicates an efficient approach towards the development of compounds with potential pharmaceutical applications (Moreno-Fuquen et al., 2019).
Biological Activities
Research also delves into the biological activities of related compounds. For example, novel pyrazole derivatives were synthesized and showed promising antimicrobial and anticancer activities, indicating the therapeutic potential of such compounds (Hafez et al., 2016). Another study on the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines revealed their anticancer and antimicrobial properties, further emphasizing the importance of structural design in enhancing biological activity (Katariya et al., 2021).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies are pivotal in understanding the interaction mechanisms and potential biological targets of such compounds. For instance, a detailed study on a promising anti-Candida agent provided insights into its molecular structure, vibrational activities, and docking studies, highlighting its potential as an antifungal agent (Jayasheela et al., 2018).
Environmental and Material Applications
Aside from biological applications, related compounds also find relevance in environmental and material sciences. The synthesis and properties of novel sulfonated polyimide membranes for fuel cell application demonstrate the versatility of such compounds in creating advanced materials with specific functionalities (Zhai et al., 2007).
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-13-3-1-2-11(8-13)10-24-17-21-6-7-22(17)16(23)12-4-5-14(19)15(20)9-12/h1-5,8-9H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVJGBHZCSRXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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